molecular formula C13H20F3N5O B6982460 2-[[4-(2,2-difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide

2-[[4-(2,2-difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide

Cat. No.: B6982460
M. Wt: 319.33 g/mol
InChI Key: DPFPNUVPIKZQHO-UHFFFAOYSA-N
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Description

2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide is a compound with significant potential applications in various fields including chemistry, biology, medicine, and industry. Its complex structure enables it to participate in diverse chemical reactions, making it a valuable subject for scientific research.

Properties

IUPAC Name

2-[[4-(2,2-difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N5O/c1-4-21(5-2)11(22)8-20(3)13-18-6-9(14)12(19-13)17-7-10(15)16/h6,10H,4-5,7-8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFPNUVPIKZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C)C1=NC=C(C(=N1)NCC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide typically involves multi-step reactions that start with the preparation of the pyrimidine core

Reaction conditions often involve:

  • Solvents: : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalysts: : Palladium on carbon (Pd/C) or other hydrogenation catalysts.

  • Temperatures: : Ranging from 0°C to 150°C depending on the step involved.

Industrial Production Methods

Industrially, this compound can be produced in large-scale reactors using continuous flow methods to enhance efficiency and yield. The process optimization includes controlling the reaction parameters such as temperature, pressure, and concentration to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can undergo oxidation reactions where the difluoroethylamino group might be susceptible to oxidative cleavage.

  • Reduction: : Reduction reactions could target the fluoropyrimidine ring, altering its electronic properties.

  • Substitution: : The compound is amenable to nucleophilic and electrophilic substitution reactions, particularly at the fluoro and difluoroethylamino sites.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : Various alkyl halides, nucleophiles such as amines and thiols.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block.

Biology

In biological research, this compound could be explored for its interactions with biomolecules, potentially leading to new insights into cellular processes or the development of new biochemical tools.

Medicine

Medically, the compound's structure suggests it could be a candidate for drug development, particularly in targeting specific pathways or receptors in disease treatment.

Industry

In industry, the compound might be utilized in the production of specialty chemicals or as a precursor in manufacturing more complex pharmaceutical agents.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action of 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide is subject to ongoing research. its structural components suggest it may interact with nucleotide-binding proteins or enzymes involved in cellular signaling pathways. The difluoroethyl and fluoropyrimidine groups likely play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide stands out due to its unique combination of fluoro and difluoroethylamino groups. These functional groups confer specific reactivity patterns and potential biological activities that differ from analogs lacking these modifications.

List of Similar Compounds

  • 2-[[4-(2-Fluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide

  • 2-[[4-Amino-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide

  • 2-[[4-(Difluoroethylamino)-5-chloropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide

The research into these compounds' properties and applications continues to expand, promising new advancements in science and industry.

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